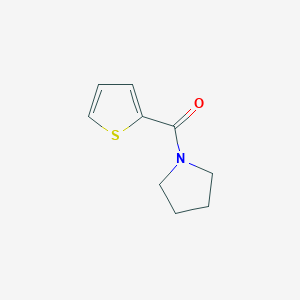

1-(Thiophene-2-carbonyl)pyrrolidine

描述

1-(Thiophene-2-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via a carbonyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-(Thiophene-2-carbonyl)pyrrolidine can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or batch processing techniques.

化学反应分析

Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, organometallic compounds.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including 1-(thiophene-2-carbonyl)pyrrolidine. Research indicates that compounds within this class exhibit significant activity against viruses, such as the Ebola virus. For instance, modifications to the thiophene scaffold have shown promising results in inhibiting viral entry mechanisms, suggesting that this compound could be a lead compound for developing antiviral agents .

Anticancer Properties

this compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics. Studies have demonstrated that thiophene derivatives can selectively target cancer cell lines while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer backbones enhances electrical conductivity and thermal stability. These properties make such polymers suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposites

The compound has been explored for its role in creating nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into nanostructured materials, researchers have achieved improved performance metrics that could be beneficial in various industrial applications.

Agrochemical Applications

Pesticide Development

this compound is being studied for its potential use as an agrochemical. Its structural features suggest that it may act as an effective pesticide or herbicide. Initial studies have indicated activity against certain pests and pathogens, paving the way for further exploration into its efficacy and safety as a crop protection agent .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | 0.5 | 16 | 32 |

| Reference Compound (Toremifene) | 0.07 | 16 | 229 |

Table 2: Summary of Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 8 | Cell cycle arrest |

Case Studies

Case Study 1: Antiviral Mechanism Exploration

A study conducted on the interaction of thiophene derivatives with viral proteins revealed that these compounds inhibit the binding of viral glycoproteins to host cell receptors. This mechanism was validated through enzyme-linked immunosorbent assays (ELISA), demonstrating the potential of this compound as a therapeutic agent against viral infections .

Case Study 2: Conductive Polymer Development

Research on conductive polymers incorporating thiophene derivatives showed enhanced electrical conductivity compared to traditional polymers. The study focused on synthesizing a new class of conductive materials suitable for electronic applications, showcasing the versatility of this compound in material science .

作用机制

The mechanism by which 1-(Thiophene-2-carbonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules .

相似化合物的比较

1-(Thiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:

Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the attached functional groups, leading to variations in reactivity and applications.

Pyrrolidine derivatives:

Uniqueness: The combination of the thiophene and pyrrolidine rings in this compound provides a unique scaffold that can be tailored for specific applications, offering advantages in terms of reactivity and versatility compared to simpler analogs.

生物活性

1-(Thiophene-2-carbonyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.

This compound is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of 181.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 181.24 g/mol |

| CAS Number | Not specified |

Antiviral Properties

Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit significant antiviral activity. For instance, research indicates that these compounds can inhibit viral entry by targeting specific interactions between viral proteins and host cell receptors. In particular, thiophene derivatives have shown efficacy against the Ebola virus, with selectivity indexes indicating favorable safety profiles compared to existing antiviral agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that this compound can exert inhibitory effects on various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Potential

The compound has shown promise in cancer research as well. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Viral Entry Inhibition : The compound interferes with the binding of viral glycoproteins to host cell receptors, effectively blocking viral entry into cells.

- Antimicrobial Action : It disrupts bacterial cell wall integrity and alters membrane permeability.

- Apoptotic Pathway Activation : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study on Antiviral Efficacy

A phenotypic screening study identified several thiophene derivatives with potent antiviral activity against Ebola virus pseudotypes, highlighting their potential as therapeutic agents. The study reported EC50 values in the low micromolar range, demonstrating effective inhibition of viral replication .

Antimicrobial Effectiveness

In a comparative study evaluating the antimicrobial effects of various thiophene derivatives, this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

属性

IUPAC Name |

pyrrolidin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。